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Compound of Interest

Compound Name:
1-Bromo-4-(trans-4-

pentylcyclohexyl)benzene

Cat. No.: B185862 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic validation of the molecular structure of 1-
Bromo-4-(trans-4-pentylcyclohexyl)benzene. By presenting predicted and comparative

experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS), this document serves as a valuable resource for the identification,

characterization, and quality control of this compound and its structural analogs.

Spectroscopic Data Summary
The following tables summarize the predicted and experimental spectroscopic data for 1-
Bromo-4-(trans-4-pentylcyclohexyl)benzene and its constitutional isomers or related

compounds. This information is crucial for confirming the identity and purity of these molecules

in a laboratory setting.

Table 1: ¹H NMR Spectroscopic Data (Predicted and
Comparative)
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Compound
Aromatic
Protons (ppm)

Cyclohexyl
Protons (ppm)

Alkyl Protons
(ppm)

Solvent

1-Bromo-4-

(trans-4-

pentylcyclohexyl)

benzene

(Predicted)

~7.38 (d, 2H),

~7.09 (d, 2H)

~2.45 (tt, 1H),

~1.85 (m, 4H),

~1.40 (m, 4H),

~1.05 (m, 2H)

~1.28 (m, 6H),

~0.88 (t, 3H)
CDCl₃

1-Bromo-4-

propylbenzene

7.37 (d, 2H),

7.04 (d, 2H)
-

2.53 (t, 2H), 1.61

(sext, 2H), 0.92

(t, 3H)

CDCl₃

1-Bromo-4-

ethylbenzene

7.40 (d, 2H),

7.09 (d, 2H)
-

2.62 (q, 2H),

1.21 (t, 3H)
CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted and
Comparative)

Compound
Aromatic
Carbons (ppm)

Cyclohexyl
Carbons (ppm)

Alkyl Carbons
(ppm)

Solvent

1-Bromo-4-

(trans-4-

pentylcyclohexyl)

benzene

(Predicted)

~145.8, ~131.5,

~128.6, ~119.8

~43.8, ~37.2,

~34.5, ~33.8

~36.7, ~32.2,

~22.8, ~14.2
CDCl₃

4-(trans-4'-

hexylcyclohexyl)-

isothiocyanatobe

nzene[1]

147.3, 128.5,

127.8, 125.5

44.2, 37.1, 34.1,

33.4

36.8, 32.0, 29.5,

22.8, 14.2
CDCl₃

1-Bromo-4-

ethylbenzene

143.2, 131.5,

129.8, 119.9
- 28.5, 15.5 CDCl₃

Table 3: IR Spectroscopic Data (Predicted and
Comparative)
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Compound
Key Functional
Group Stretches
(cm⁻¹)

Aromatic C-H
Stretch (cm⁻¹)

C-Br Stretch (cm⁻¹)

1-Bromo-4-(trans-4-

pentylcyclohexyl)benz

ene (Predicted)

C-H (aliphatic):

~2920, ~2850
~3070 ~650-550

Bromobenzene - ~3060 ~680

1-Bromo-4-

nitrobenzene[2]

NO₂ stretch: ~1520,

~1345
~3100 ~670

Table 4: Mass Spectrometry Data (Predicted and
Comparative)

Compound Molecular Formula
Molecular Weight (
g/mol )

Key Fragments
(m/z)

1-Bromo-4-(trans-4-

pentylcyclohexyl)benz

ene (Predicted)

C₁₇H₂₅Br 309.28

308/310 [M]⁺, 229 [M-

Br]⁺, 171 [M-C₅H₁₁-

Br]⁺, 91

1-Bromo-4-

propylbenzene[3]
C₉H₁₁Br 199.09

198/200 [M]⁺, 119 [M-

Br]⁺, 91

1-Bromo-4-

ethylbenzene[4]
C₈H₉Br 185.06

184/186 [M]⁺, 105 [M-

Br]⁺, 91

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in about 0.7 mL

of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR
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tube.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program on a

400 MHz or higher field NMR spectrometer. Key parameters include a spectral width of

approximately 16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-

noise ratio, and a relaxation delay of at least 5 seconds to ensure accurate integration.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A

proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 240 ppm) is

necessary. A much larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5

seconds are generally required due to the lower natural abundance and sensitivity of the ¹³C

nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin,

transparent pellet using a hydraulic press.

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Acquire

the infrared spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A

background spectrum of the empty sample holder should be collected and automatically

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

Data Acquisition (Electron Ionization - EI): Introduce the sample into the mass spectrometer,

typically via a direct insertion probe or a gas chromatograph (GC) inlet. In the EI source, the

sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and

fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in

the mass analyzer and detected.

Spectroscopic Validation Workflow
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The following diagram illustrates the logical workflow for the spectroscopic validation of the 1-
Bromo-4-(trans-4-pentylcyclohexyl)benzene structure.

Proposed Structure
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Integration

Functional Group
Vibrational Frequencies

Molecular Ion Peak
Fragmentation Pattern

Structure Validated
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Caption: Workflow for the spectroscopic validation of a chemical structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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